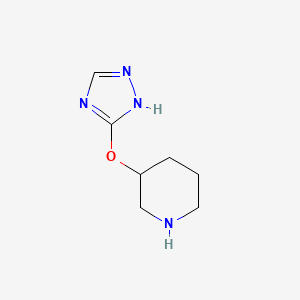
3-Chloro-2,6-difluoro-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-difluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H2ClF2NO4 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,6-difluoro-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 2,6-difluorobenzoic acid, followed by chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or other chlorinating agents for the chlorination step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-difluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Chlorination: Chlorine gas or other chlorinating agents.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzoic Acids: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
3-Chloro-2,6-difluoro-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-2,6-difluoro-5-nitrobenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like chlorine, fluorine, and nitro can influence the compound’s reactivity and interactions at the molecular level.
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 2,6-Dichloro-3-nitrobenzoic acid
- 2,4-Difluoro-5-nitrobenzoic acid
Comparison: 3-Chloro-2,6-difluoro-5-nitrobenzoic acid is unique due to the combination of chlorine, fluorine, and nitro groups, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C7H2ClF2NO4 |
|---|---|
Molecular Weight |
237.54 g/mol |
IUPAC Name |
3-chloro-2,6-difluoro-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H2ClF2NO4/c8-2-1-3(11(14)15)6(10)4(5(2)9)7(12)13/h1H,(H,12,13) |
InChI Key |
LGPIMHXDLNMXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)C(=O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


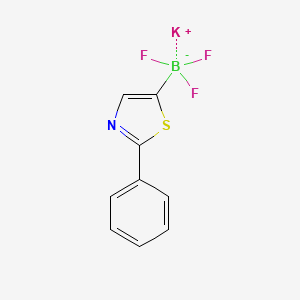
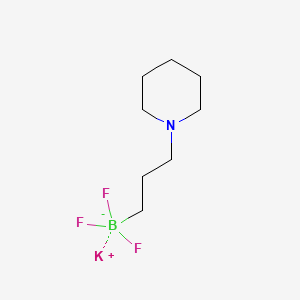
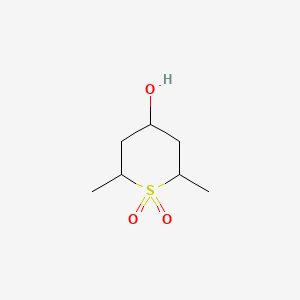
![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)



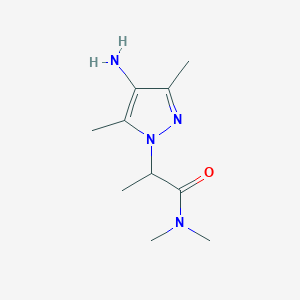
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
